molecular formula C11H14FN B1441093 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-43-2

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1441093
CAS No.: 1187933-43-2
M. Wt: 179.23 g/mol
InChI Key: KTAVEICIDOECMM-UHFFFAOYSA-N
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Description

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse applications in medicinal chemistry and organic synthesis. The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various signaling pathways, resulting in its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of the fluorine atom and the tetrahydroquinoline structure, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAVEICIDOECMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231291
Record name 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-43-2
Record name 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

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